4-(difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine
Description
This compound is a heterocyclic molecule featuring a pyrimidine core fused with a pyrido[3,4-d]pyrimidine scaffold. The structure includes a difluoromethyl group at the 4-position, a methyl group at the 2-position, and a piperazine linker substituted with the pyrido-pyrimidine moiety.
Properties
IUPAC Name |
4-[4-[6-(difluoromethyl)-2-methylpyrimidin-4-yl]piperazin-1-yl]pyrido[3,4-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F2N7/c1-11-23-13(16(18)19)8-15(24-11)25-4-6-26(7-5-25)17-12-2-3-20-9-14(12)21-10-22-17/h2-3,8-10,16H,4-7H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHZXKMHJCLOHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)N2CCN(CC2)C3=NC=NC4=C3C=CN=C4)C(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F2N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are protein kinases , which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism. Specifically, it has been identified as an inhibitor of CDK2 (Cyclin-Dependent Kinase 2) .
Mode of Action
The compound interacts with its targets by inhibiting their activity. The inhibition of CDK2 leads to a significant alteration in cell cycle progression. This results in the disruption of cellular processes, including cell growth and division.
Biochemical Pathways
The compound’s action primarily affects the cell cycle regulation pathway . By inhibiting CDK2, it disrupts the normal progression of the cell cycle, leading to cell cycle arrest. This can result in the induction of apoptosis within cells, particularly in cancer cells where the cell cycle is often dysregulated.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines. This suggests that it could potentially be used in cancer treatment.
Biochemical Analysis
Biochemical Properties
4-(difluoromethyl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine, as a pyrimidine derivative, exerts its effects through inhibiting protein kinases (PKs), which are essential enzymes for controlling cell growth, differentiation, migration, and metabolism.
Comparison with Similar Compounds
Research Findings and Implications
- Kinase Inhibition : Structural analogs (e.g., 44g in ) suggest that the pyrido-pyrimidine core with piperazine substituents is a viable scaffold for ATP-competitive kinase inhibitors. The target compound’s difluoromethyl group may further optimize binding affinity .
- Excluded Derivatives : Compounds with methoxyphenyl or cyclopropyl substituents () are excluded from patent claims, implying that the target compound’s substituents were selected to avoid off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
